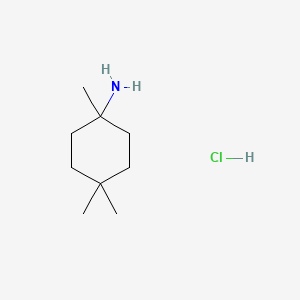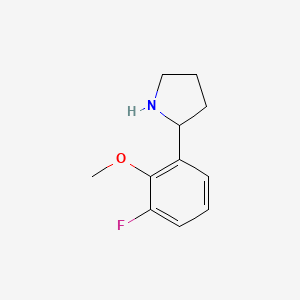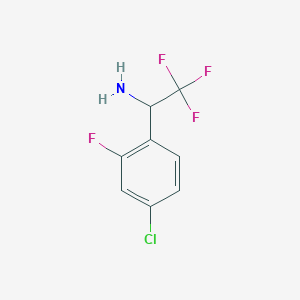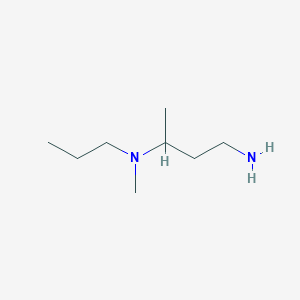
(4-Aminobutan-2-yl)(methyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. It is known for its versatility and has been utilized in various industries due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-Aminobutan-2-yl)(methyl)propylamine can be achieved through nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .
Industrial Production Methods
In industrial settings, the production of primary amines often involves a two-step process. The first step forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. The second step removes extraneous nitrogen substituents to give the amine product .
化学反応の分析
Types of Reactions
(4-Aminobutan-2-yl)(methyl)propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenoalkanes can produce secondary and tertiary amines, as well as quaternary ammonium salts .
科学的研究の応用
(4-Aminobutan-2-yl)(methyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which (4-Aminobutan-2-yl)(methyl)propylamine exerts its effects involves its interaction with molecular targets and pathways. For example, in the conversion of nitriles to primary amines, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. This imine salt can accept a second hydride to form a dianion, which can then be converted to an amine by the addition of water .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom
Uniqueness
(4-Aminobutan-2-yl)(methyl)propylamine is unique due to its specific structure and the presence of both primary and secondary amine groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC名 |
3-N-methyl-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-7-10(3)8(2)5-6-9/h8H,4-7,9H2,1-3H3 |
InChIキー |
IQDUGMQZCUBZDE-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
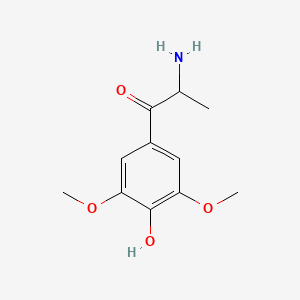

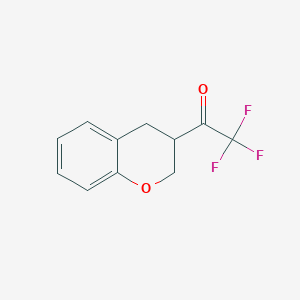
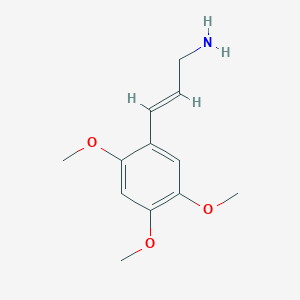
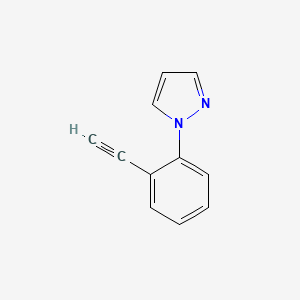
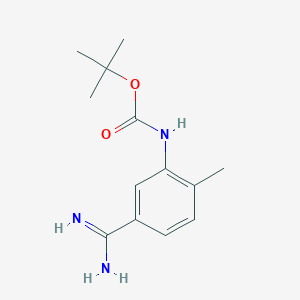
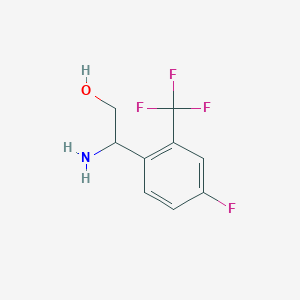
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
